molecular formula C14H14FNO3 B11786648 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11786648
M. Wt: 263.26 g/mol
InChI Key: ZLQDCFSIZJPZGE-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a 3-fluoro-4-isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-fluoro-4-isopropoxyphenylboronic acid with a suitable pyrrole derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as sodium carbonate and a palladium catalyst like bis-triphenylphosphine-palladium(II) chloride in a solvent such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-isopropoxyphenylboronic acid
  • (6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
  • 1-(3,4-Difluorobenzyl)-6-[(3-fluoro-4-isopropoxyphenyl)amino]-3-(2-hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione

Uniqueness

5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of both a fluorine atom and an isopropoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

5-(3-fluoro-4-propan-2-yloxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H14FNO3/c1-8(2)19-13-6-3-9(7-10(13)15)11-4-5-12(16-11)14(17)18/h3-8,16H,1-2H3,(H,17,18)

InChI Key

ZLQDCFSIZJPZGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)F

Origin of Product

United States

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